N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide hydrochloride is a specific inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme. This compound, also known as TAK-418, has shown promising results in preclinical studies for its potential therapeutic effects in neurodevelopmental disorders by normalizing gene expression.
N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide hydrochloride acts as a specific inhibitor of the enzyme lysine-specific demethylase 1 (LSD1). LSD1 plays a crucial role in regulating gene expression by removing methyl groups from histones, proteins that package DNA. By inhibiting LSD1, TAK-418 allows for the accumulation of specific methylated histones, which in turn, influences the expression of genes associated with neurodevelopmental disorders. Studies indicate that TAK-418 may normalize aberrant epigenetic control of gene expression in neurodevelopmental disorders.
N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide hydrochloride (TAK-418) has shown potential in preclinical studies for its therapeutic effects in neurodevelopmental disorders. Specifically, it has demonstrated promising results in rodent models of autism spectrum disorder (ASD) induced by maternal exposure to valproate or poly I:C. In these models, TAK-418 normalized dysregulated gene expression in the brain and ameliorated some ASD-like behaviors. These findings suggest that TAK-418 may serve as a potential therapeutic option for neurodevelopmental disorders by modulating gene expression through LSD1 inhibition.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6